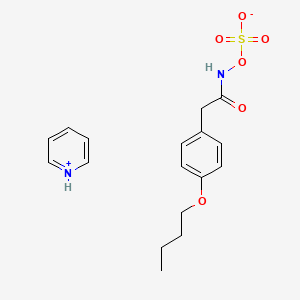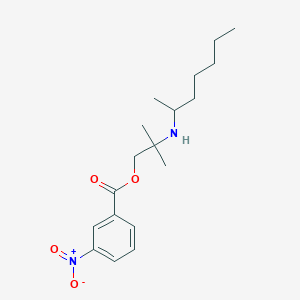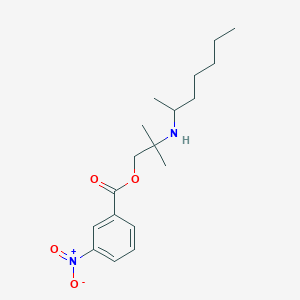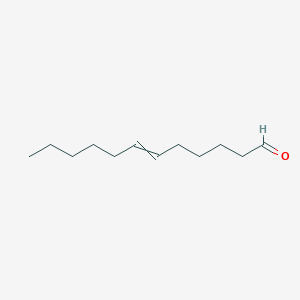![molecular formula C22H17N3O B14443642 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-87-5](/img/structure/B14443642.png)
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings The compound’s structure includes a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a multi-step process. One common method is the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic aromatic compound. The general synthetic route includes the following steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO2) to form the aryldiazonium ion.
Coupling Reaction: The aryldiazonium ion is then coupled with a nucleophilic aromatic compound, such as an aryl amine or phenol, to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the 1,2-oxazole ring.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis and higher yields.
Análisis De Reacciones Químicas
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond (-N=N-), resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogens or halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to its ability to undergo redox reactions, interact with cellular components, and modulate biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole can be compared with other similar azo compounds, such as:
4-[(E)-(4-Ethylphenyl)diazenyl]-2-methylphenol: This compound has a similar azo structure but differs in the substituents on the aromatic rings.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine: Another azo compound with different aromatic substituents.
4-[(E)-(4-Ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: This compound also features an azo group but with different functional groups.
The uniqueness of this compound lies in its specific combination of aromatic rings and the 1,2-oxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
72990-87-5 |
|---|---|
Fórmula molecular |
C22H17N3O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(3,5-diphenyl-1,2-oxazol-4-yl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C22H17N3O/c1-16-12-14-19(15-13-16)23-24-21-20(17-8-4-2-5-9-17)25-26-22(21)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
ZMMKBXHUTZGFJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)

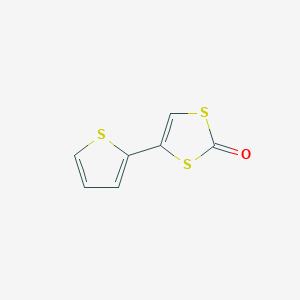



![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
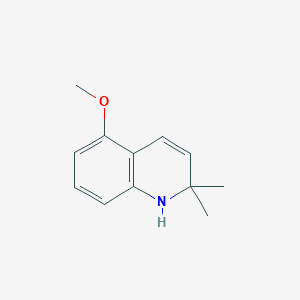
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
